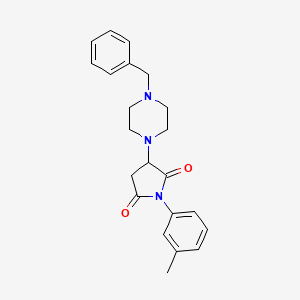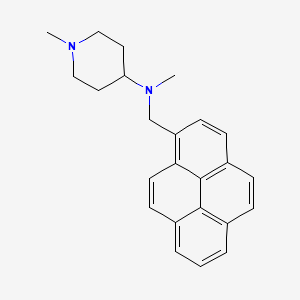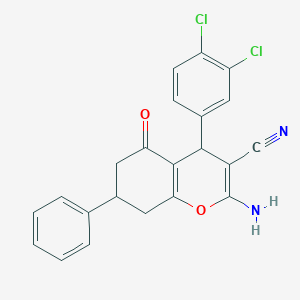
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BPMPD is a pyrrolidinedione derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel therapeutic agents.
作用機序
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood. However, it is believed that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by modulating the activity of several different neurotransmitter systems. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to block the activity of adrenergic receptors, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce pain sensitivity. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce the activity of the HPA axis, which is involved in the stress response. These effects suggest that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione may have potential applications in the treatment of anxiety disorders, cognitive impairment, pain, and stress-related disorders.
実験室実験の利点と制限
One of the main advantages of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is its broad pharmacological profile, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, there are also several limitations to the use of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments. For example, the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood, which makes it difficult to design experiments to study its effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of novel therapeutic agents based on the pharmacological profile of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in humans.
合成法
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione involves the condensation of 4-benzylpiperazine with 3-methylbenzoyl chloride followed by cyclization with succinic anhydride. The final product is obtained after purification by column chromatography. The yield of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is typically around 50%, making it a relatively efficient synthesis method.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to bind to several different receptors, including dopamine, serotonin, and adrenergic receptors. This broad pharmacological profile makes it a promising candidate for the development of novel therapeutic agents.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWJVOAGGNCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)

![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)